Ethyl 2-cyano-3-(3,4-dichlorophenyl)acrylate
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Overview
Description
Ethyl 2-cyano-3-(3,4-dichlorophenyl)acrylate is a useful research compound. Its molecular formula is C12H9Cl2NO2 and its molecular weight is 270.11 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Polyfunctional Pyrazolyl Substituted and Pyrazolofused Pyridines
Ethyl 2-cyano-3-(5-chloro-1,3-diphenylpyrazol-4-yl)acrylate undergoes conjugate and direct additions to initiate cascades forming novel pyrazolyl-substituted monocyclic pyridines, 1,3-benzothiazole, and benzimidazole-fused pyridines, demonstrating its utility in synthesizing complex heterocyclic compounds in one-pot reactions (Latif, Rady, & Döupp, 2003).
Structural Analysis of By-products
The isolation of 3-Cyano-4-(N,N-dimethylamino)-6-phenyl-2H-pyran-2-one as a by-product from the reaction involving ethyl 2-cyanoacrylate showcases its role in producing unexpected structural moieties, furthering our understanding of reaction dynamics and by-product formation (Errington, Malhotra, & Parmar, 2001).
Development of Small-Molecule Inhibitors
A significant application is the development of small-molecule inhibitors such as (E)-ethyl 2-cyano-3-(3,4-dichlorophenyl)acryloylcarbamate for the PDZ domain of PICK1, a target against brain ischemia, pain, and cocaine addiction. Structure-activity relationships studies led to analogs with improved affinity, highlighting its potential in drug development (Bach et al., 2010).
Supramolecular Assembly and Crystal Structure
The compound also plays a role in supramolecular chemistry, where its isomers were synthesized and characterized to reveal a three-dimensional supramolecular network. This study provides insights into the stabilization of molecular conformations and self-assembly processes (Matos et al., 2016).
Mechanism of Action
Target of Action
Ethyl 2-cyano-3-(3,4-dichlorophenyl)acrylate is a small-molecule inhibitor that primarily targets the PDZ domain of protein interacting with Cα-kinase 1 (PICK1) . PICK1 is a protein that plays a crucial role in various physiological processes and is considered a potential drug target against brain ischemia, pain, and cocaine addiction .
Mode of Action
The interaction of this compound with its target, the PDZ domain of PICK1, results in the inhibition of this protein . This inhibition can potentially modulate the physiological processes in which PICK1 is involved .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effect on the PDZ domain of PICK1 . This inhibition can potentially modulate the physiological processes in which PICK1 is involved .
Properties
{ "Design of the Synthesis Pathway": "The synthesis of Ethyl 2-cyano-3-(3,4-dichlorophenyl)acrylate can be achieved through the Knoevenagel condensation reaction between ethyl cyanoacetate and 3,4-dichlorobenzaldehyde, followed by the addition of malononitrile and subsequent cyclization of the resulting product.", "Starting Materials": [ "Ethyl cyanoacetate", "3,4-dichlorobenzaldehyde", "Malononitrile", "Sodium ethoxide", "Absolute ethanol", "Acetic acid", "Water" ], "Reaction": [ "Step 1: Dissolve ethyl cyanoacetate (1.0 equiv) and 3,4-dichlorobenzaldehyde (1.0 equiv) in absolute ethanol and add a catalytic amount of acetic acid. Heat the reaction mixture at reflux for 4-6 hours with constant stirring.", "Step 2: Cool the reaction mixture to room temperature and add malononitrile (1.2 equiv) and sodium ethoxide (1.2 equiv). Heat the reaction mixture at reflux for 8-10 hours with constant stirring.", "Step 3: Allow the reaction mixture to cool to room temperature and add water. Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "Step 4: Concentrate the product under reduced pressure and purify by column chromatography using a suitable solvent system to obtain the desired product, Ethyl 2-cyano-3-(3,4-dichlorophenyl)acrylate." ] } | |
CAS No. |
55417-50-0 |
Molecular Formula |
C12H9Cl2NO2 |
Molecular Weight |
270.11 g/mol |
IUPAC Name |
ethyl (Z)-2-cyano-3-(3,4-dichlorophenyl)prop-2-enoate |
InChI |
InChI=1S/C12H9Cl2NO2/c1-2-17-12(16)9(7-15)5-8-3-4-10(13)11(14)6-8/h3-6H,2H2,1H3/b9-5- |
InChI Key |
BAGNYLHFEFULOF-UITAMQMPSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C\C1=CC(=C(C=C1)Cl)Cl)/C#N |
SMILES |
CCOC(=O)C(=CC1=CC(=C(C=C1)Cl)Cl)C#N |
Canonical SMILES |
CCOC(=O)C(=CC1=CC(=C(C=C1)Cl)Cl)C#N |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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